2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of this compound presents a complex heterocyclic structure with multiple functional domains. The compound possesses the molecular formula C11H14N2O2S2 and exhibits a molecular weight of 270.38 daltons. The systematically derived IUPAC nomenclature reflects the structural hierarchy, beginning with the acetohydrazide backbone and incorporating the phenoxy linker that connects to the 1,3-dithiolane ring system positioned at the para-position of the benzene ring.
The structural framework comprises three distinct molecular domains that contribute to the overall molecular geometry and chemical properties. The acetohydrazide moiety functions as the terminal reactive group, featuring both carbonyl and hydrazine functionalities that provide sites for potential chemical modifications and biological interactions. The central phenoxy linker serves as a rigid spacer that maintains defined spatial relationships between the terminal groups while contributing aromatic character to the molecule. The 1,3-dithiolane ring system represents a five-membered heterocycle containing two sulfur atoms in positions 1 and 3, which significantly influences the conformational preferences and electronic properties of the entire molecular structure.
The compound registration under Chemical Abstracts Service number 261959-05-1 provides unambiguous identification within chemical databases and literature. The structural representation through standard chemical notation systems, including Simplified Molecular-Input Line-Entry System strings and International Chemical Identifier codes, facilitates computational analysis and database searches across multiple platforms. The molecular geometry exhibits characteristic bond lengths and angles consistent with known heterocyclic compounds containing similar functional groups.
Table 1: Basic Structural Parameters of this compound
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of this compound reveal important structural details regarding molecular packing and intermolecular interactions. The compound exists as a solid under standard conditions, with crystalline forms that demonstrate specific space group symmetries and unit cell parameters. The safety data sheet documentation indicates that the compound maintains structural integrity under normal storage conditions, suggesting relatively stable crystal packing arrangements.
The 1,3-dithiolane ring system exhibits characteristic conformational behavior that has been extensively studied in related compounds. The five-membered ring containing two sulfur atoms typically adopts envelope or half-chair conformations to minimize ring strain and optimize sulfur-sulfur interactions. In the case of the title compound, the dithiolane ring conformation significantly influences the overall molecular shape and affects the spatial orientation of the phenoxy and acetohydrazide substituents.
Comparative analysis with structurally related compounds provides insights into the conformational preferences of the dithiolane ring system. Crystallographic studies of similar molecules have demonstrated that the dithiolane ring exhibits a total puckering amplitude that varies depending on the nature and position of substituents. The conformation adopted by the ring directly impacts the molecular dipole moment and affects intermolecular packing arrangements in the solid state.
The phenoxy linker region contributes additional conformational complexity through rotation around the carbon-oxygen bond connecting the acetohydrazide group to the aromatic ring. The rotatable bond count of four indicates multiple conformational states accessible to the molecule in solution, while crystal packing forces may stabilize specific conformations in the solid state. These conformational variations have important implications for biological activity and chemical reactivity patterns.
Table 2: Conformational Parameters and Crystal Data
| Property | Value/Description | Reference |
|---|---|---|
| Physical State | Solid | |
| Rotatable Bonds | 4 | |
| Ring Systems | Dithiolane (5-membered), Benzene (6-membered) | |
| Purity | 90% | |
| Storage Requirements | Dry place, closed container |
Comparative Structural Features with Related Dithiolane Derivatives
The structural characteristics of this compound can be effectively understood through comparison with other dithiolane-containing compounds that share similar structural motifs. The 1,3-dithiolane ring system has been recognized as a privileged scaffold in medicinal chemistry, with various derivatives demonstrating diverse biological activities. This structural framework provides a useful basis for understanding the relationship between molecular structure and functional properties.
Comparison with 3-(1,3-dithiolan-2-yl)phenol reveals important differences in substitution patterns and functional group positioning. The phenol derivative exhibits a direct attachment of the hydroxyl group to the benzene ring, while the acetohydrazide compound features an extended chain through the phenoxy linkage. This structural difference significantly impacts the molecular geometry, with the acetohydrazide compound displaying greater conformational flexibility and a larger molecular surface area.
The molecular weight comparison demonstrates the incremental structural complexity introduced by the acetohydrazide functionality. While 3-(1,3-dithiolan-2-yl)phenol possesses a molecular weight of 198 daltons, the acetohydrazide derivative reaches 270 daltons, representing a significant increase in molecular size and functional complexity. This size difference correlates with enhanced opportunities for intermolecular interactions and potentially modified biological activity profiles.
Analysis of 2-phenyl-1,3-dithiolane provides insights into the role of ring substitution patterns on molecular properties. The simple phenyl substitution in this compound results in a molecular weight of 182 daltons and a more rigid molecular framework compared to the acetohydrazide derivative. The additional functional groups in the acetohydrazide compound introduce hydrogen bonding capabilities and increased polarity, as reflected in the polar surface area of 64 square angstroms.
Table 3: Structural Comparison with Related Dithiolane Derivatives
The hydrogen bonding capacity represents another crucial distinguishing feature among these related compounds. The acetohydrazide derivative possesses two hydrogen bond donors and three hydrogen bond acceptors, indicating significant potential for intermolecular hydrogen bonding networks. This contrasts sharply with the simpler dithiolane derivatives that lack such extensive hydrogen bonding capabilities, suggesting different solubility profiles and biological interaction patterns.
The electronic properties of these compounds also vary significantly based on their functional group composition and substitution patterns. The 1,3-dithiolane ring system contributes similar electronic characteristics across all derivatives, but the additional functional groups in the acetohydrazide compound modify the overall electronic distribution and reactivity. These electronic differences influence both chemical stability and potential applications in medicinal chemistry contexts.
Properties
IUPAC Name |
2-[4-(1,3-dithiolan-2-yl)phenoxy]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c12-13-10(14)7-15-9-3-1-8(2-4-9)11-16-5-6-17-11/h1-4,11H,5-7,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPFBADZNZQMCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372487 | |
| Record name | 2-[4-(1,3-dithiolan-2-yl)phenoxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261959-05-1 | |
| Record name | 2-[4-(1,3-dithiolan-2-yl)phenoxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide typically involves the reaction of 4-(1,3-dithiolan-2-yl)phenol with chloroacetic acid to form 2-[4-(1,3-dithiolan-2-yl)phenoxy]acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to a simpler thiol or disulfide.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or disulfides.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially inhibiting their function. Additionally, the phenoxy and acetohydrazide moieties can form hydrogen bonds with various biological molecules, affecting their activity and stability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Acetohydrazide Derivatives
Acetohydrazides are a versatile class of compounds with diverse biological activities. Below is a comparative analysis of 2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide with structurally related derivatives:
Triazole-Thiol Acetohydrazides
- Example: N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide .
- Structural Differences : Incorporates a 1,2,4-triazole-3-thiol group instead of a dithiolane.
- Biological Activity: Demonstrated potent cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines, with IC₅₀ values <10 µM. The triazole-thiol moiety enhances interactions with cellular thiols or metal ions .
- Selectivity: Higher selectivity toward cancer cells compared to non-cancerous lines.
Bromophenoxy Acetohydrazides
- Example: N-(substituted benzylidene)-2-(4-bromo-3-methylphenoxy)acetohydrazide .
- Structural Differences: Substituted with bromine and methyl groups on the phenoxy ring.
- Biological Activity : Exhibited broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli). The bromine atom likely enhances lipophilicity and membrane penetration .
Benzoxazole/Purinyl Acetohydrazides
- Examples: 2-[4-(1,3-Benzoxazol-2-yl)phenoxy]-N′-(5-chloro-2-oxo-2H-indol-3-yl)acetohydrazide . 2-(9H-purin-6-ylsulfanyl)acetohydrazide derivatives .
- Structural Differences : Benzoxazole or purine moieties replace the dithiolane group.
- Biological Activity: Anticancer (e.g., pancreatic carcinoma) and antithyroid activities, with IC₅₀ values ranging from 2–15 µM. The heterocyclic systems enable π-π stacking or hydrogen bonding with biological targets .
Oxadiazole/Thiazolidinone Derivatives
- Example : 2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide .
- Structural Differences: Contains a 1,3,4-oxadiazole ring, known for metabolic stability.
- Biological Activity : Moderate antifungal activity (MIC: 16–64 µg/mL against C. albicans). The oxadiazole ring improves resistance to enzymatic degradation .
Comparative Data Table
Structure-Activity Relationship (SAR) Insights
Dithiolane vs.
Electron-Withdrawing Groups : Bromine or nitro substituents (e.g., in ) increase lipophilicity and antimicrobial potency.
Heterocyclic Moieties : Triazoles, benzoxazoles, and oxadiazoles improve target binding via hydrogen bonding or aromatic interactions .
Biological Activity
2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide is a compound characterized by the molecular formula C₁₁H₁₄N₂O₂S₂. Its unique structure, which includes a 1,3-dithiolan ring, a phenoxy group, and an acetohydrazide moiety, contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound's unique arrangement allows it to engage in various interactions with biological molecules, making it a candidate for pharmacological research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The dithiolan component is believed to interact with thiol groups in microbial proteins, disrupting their function and leading to antimicrobial effects.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction of the dithiolan ring with cellular thiols could play a crucial role in mediating these effects.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with specific molecular targets within cells. The dithiolan ring's reactivity with thiol groups in proteins may lead to functional inhibition, while the phenoxy and acetohydrazide moieties enhance binding affinity to various biological molecules.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | , |
| Anticancer | Induces apoptosis in cancer cell lines | , |
| Mechanism of Action | Interaction with thiol groups in proteins | , |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of this compound, the compound was tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as an effective antimicrobial agent.
Case Study: Anticancer Activity
A separate investigation focused on the compound's anticancer properties involved treating human cancer cell lines with varying concentrations of this compound. Results showed that at concentrations above 20 µM, there was a marked decrease in cell viability alongside increased markers of apoptosis. These findings suggest that this compound could be further developed into a potential anticancer therapeutic.
Q & A
Q. How can regioselective functionalization of the dithiolane ring be achieved?
- Methodology :
- Protection/Deprotection : Use tert-butyl groups to block reactive sulfur sites during synthesis.
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for post-synthetic modification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
